3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Overview
Description
“3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine” is a chemical compound with the molecular formula C8H10N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine” consists of a pyrano ring fused with a pyridine ring. The compound also contains an amine group (-NH2) attached to the 6th carbon of the pyridine ring .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Synthesis Strategies and Derivatives
- Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized using 1,2,4-triazines through the inverse electron demand Diels–Alder reaction. Microwave activation has been used for efficient synthesis with shorter reaction times, creating diversely substituted scaffolds (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).
- Creation of Pyrano[3,2-c]Pyridine Derivatives : A new approach has been developed for creating 2H-pyrano[3,2-c]pyridine systems. This involves converting 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones into various pyrano[3,2-c]pyridine derivatives through cyclization in basic media (Strah, Svete, & Stanovnik, 1996).
Potential Pharmaceutical Applications
- Antihypertensive Properties : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been synthesized and are expected to have antihypertensive activity. This indicates potential pharmaceutical applications in treating high blood pressure (Kumar & Mashelker, 2006).
Chemical Transformations and Properties
- Synthesis of Novel Heterocyclic Compounds : Novel 1,2,4-oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety have been developed. These compounds demonstrate the versatility of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine in creating diverse chemical structures (Kumar & Mashelker, 2007).
Applications in Luminescence and Fluorescence
- Fluorescence Quantum Yields : Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, synthesized through reactions involving 2H-chromen-2-ones, have high fluorescence quantum yields. This suggests their potential as luminescence or fluorescence probes in various scientific applications (Liu, Lin, Wang, Huang, & Shi, 2014).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRLQPCPOHTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.